molecular formula C13H7Cl3N2 B2631337 5-chloro-2-(2,4-dichlorophenyl)-1H-benzimidazole CAS No. 95845-34-4

5-chloro-2-(2,4-dichlorophenyl)-1H-benzimidazole

Cat. No.: B2631337
CAS No.: 95845-34-4
M. Wt: 297.56
InChI Key: KWBNAVOHQGGKRR-UHFFFAOYSA-N
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Description

5-chloro-2-(2,4-dichlorophenyl)-1H-benzimidazole is a chemical compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of chlorine atoms at specific positions on the benzimidazole ring and the phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(2,4-dichlorophenyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 2,4-dichlorobenzoyl chloride under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(2,4-dichlorophenyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The benzimidazole ring can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the benzimidazole ring.

Scientific Research Applications

5-chloro-2-(2,4-dichlorophenyl)-1H-benzimidazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets such as enzymes and receptors.

    Industry: The compound is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-2-(2,4-dichlorophenyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction can disrupt essential biological processes in microorganisms, leading to their death or inhibition of growth. The exact molecular pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-(2,4-dichlorophenoxy)phenol
  • 2,4-dichlorophenyl)-[4-(naphthalen-1-yl)-1H-pyrrol-3-yl] methanone
  • 5-(4-bromophenyl)-2-chloro-7-(2,4-dichlorophenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidine-4-thione

Uniqueness

5-chloro-2-(2,4-dichlorophenyl)-1H-benzimidazole is unique due to its specific substitution pattern and the presence of chlorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

6-chloro-2-(2,4-dichlorophenyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3N2/c14-7-1-3-9(10(16)5-7)13-17-11-4-2-8(15)6-12(11)18-13/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBNAVOHQGGKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC3=C(N2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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